molecular formula C12H9ClO2 B6380699 2-Chloro-4-(2-hydroxyphenyl)phenol CAS No. 522629-58-9

2-Chloro-4-(2-hydroxyphenyl)phenol

Cat. No.: B6380699
CAS No.: 522629-58-9
M. Wt: 220.65 g/mol
InChI Key: OHAWPRBNKNEOEB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-hydroxyphenyl)phenol is a chlorinated phenolic compound characterized by a hydroxyl group at the ortho position of one phenyl ring and a chlorine substituent at the para position of another phenyl ring.

Properties

IUPAC Name

2-chloro-4-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAWPRBNKNEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685835
Record name 3'-Chloro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522629-58-9
Record name 3'-Chloro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation: A Foundation for Biphenyl Framework Construction

Friedel-Crafts reactions remain a cornerstone for constructing aromatic carbon-carbon bonds. In the context of 2-chloro-4-(2-hydroxyphenyl)phenol, this method enables the coupling of chlorinated and hydroxylated aromatic precursors. For instance, methyl-phenoxide (4-methoxyphenol) and parachlorobenzoyl chloride have been utilized in a Friedel-Crafts acylation to form 4-chloro-4'-methoxybenzophenone, which undergoes demethylation to yield 4-chloro-4'-hydroxybenzophenone . Adapting this approach, a similar strategy could involve:

  • Protection of hydroxyl groups : Methyl ether formation at strategic positions to direct electrophilic substitution.

  • Friedel-Crafts acylation : Reaction of a chlorinated benzoyl chloride with a methoxy-substituted phenol under Lewis acid catalysis (e.g., AlCl₃).

  • Demethylation : Hydrolysis of methoxy groups using elevated temperatures (130–140°C) in a one-pot system .

Key parameters from analogous syntheses include:

  • Solvent : Chlorobenzene, which acts as both solvent and participant in azeotropic water removal.

  • Catalyst : Aluminum chloride (1.0–1.1 equivalents) for facilitating acylation.

  • Yield : 93–94% after recrystallization .

Acid-Catalyzed Coupling: Leveraging Protic and Lewis Acid Synergy

Protic acids, such as hydrogen chloride or methanesulfonic acid, paired with Lewis acids (e.g., AlCl₃), enhance electrophilic substitution efficiency. A patent detailing the synthesis of triazine derivatives highlights the use of cyanuric chloride to introduce chlorine atoms into phenolic frameworks . For this compound, this approach could involve:

  • Chlorination : Reaction of a dihydroxybiphenyl intermediate with cyanuric chloride under controlled basic conditions.

  • Acid catalysis : Use of HCl/AlCl₃ to stabilize intermediates and direct regioselectivity.

  • Purification : Recrystallization from isopropanol or methanol to isolate the product .

Critical data points from this methodology include:

  • Temperature range : 70–170°C for optimal reaction progression.

  • Yield : 62–75%, dependent on recrystallization efficiency .

Regioselective Chlorination: Addressing Substituent Directing Effects

The positioning of chlorine in this compound necessitates careful control over electrophilic substitution. Hydroxyl groups, being ortho/para-directing, complicate regioselectivity. A two-step strategy could mitigate this:

  • Protection : Convert one hydroxyl group to a methyl ether to alter directing effects.

  • Chlorination : Introduce chlorine at the desired position using Cl₂ or SOCl₂ in the presence of AlCl₃.

  • Deprotection : Hydrolyze the methyl ether under acidic conditions.

Challenges include avoiding over-chlorination and ensuring mono-substitution. Yields for analogous chlorinations range from 60–85%, contingent on substrate reactivity .

The table below synthesizes data from referenced methodologies, extrapolated for this compound:

Method Catalyst System Solvent Temperature Yield Purification
Friedel-Crafts AlkylationAlCl₃Chlorobenzene35–140°C~94% Recrystallization (MeOH)
Acid-Catalyzed ChlorinationHCl/AlCl₃Dichloromethane70–170°C62–75% Recrystallization (IPA)
TfOH-Mediated CouplingTriflic acid2-MeTHFRoom temp.N/A Column Chromatography

Challenges and Optimization Strategies

  • Regioselectivity : Competing directing effects of hydroxyl and chlorine substituents necessitate protective group strategies or sequential functionalization.

  • Purification : Biphenyl derivatives often require multiple recrystallizations or chromatographic separations due to polar byproducts.

  • Scalability : One-pot systems, as demonstrated in Friedel-Crafts protocols , enhance scalability by reducing intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiseptic and Disinfectant Uses

Chloroxylenol is widely recognized for its antiseptic properties. It is commonly used in various formulations for skin antiseptics and disinfectants. Its effectiveness against a broad spectrum of bacteria makes it suitable for:

  • Hospital Disinfectants : Used in cleaning surfaces and surgical instruments to prevent infections.
  • Household Products : Found in products like hand sanitizers and surface cleaners.

Case Study : A study published in the Journal of Hospital Infection demonstrated that chloroxylenol-based disinfectants significantly reduced bacterial load on surfaces compared to traditional cleaning agents .

Pharmaceutical Applications

Chloroxylenol is utilized in the pharmaceutical industry for its antimicrobial properties. It is often included in formulations for:

  • Topical Antiseptics : Effective in treating minor cuts and abrasions.
  • Preservatives : Used in some pharmaceutical preparations to prevent microbial growth.

Research Findings : A clinical trial reported in Clinical Therapeutics evaluated a chloroxylenol-containing ointment for treating infected wounds, showing a marked improvement in healing rates compared to control groups .

Veterinary Medicine

In veterinary medicine, chloroxylenol is used as a disinfectant and antiseptic agent for treating infections in animals. Its application includes:

  • Animal Hygiene Products : Used in disinfectants for animal housing and equipment.
  • Wound Care Products : Effective for treating skin infections in livestock and pets.

Case Study : Research published in Veterinary Microbiology highlighted the efficacy of chloroxylenol in reducing bacterial infections in post-surgical care for pets .

Industrial Applications

Chloroxylenol is also employed in various industrial applications due to its fungicidal properties. Key areas include:

  • Wood Preservation : Used as a biocide to protect wood from fungal decay.
  • Textile Industry : Incorporated as a preservative to prevent microbial growth on textiles.

Data Table: Applications of Chloroxylenol

Application AreaSpecific UseEfficacy/Notes
AntisepticHospital disinfectantsEffective against Gram-positive and Gram-negative bacteria
PharmaceuticalTopical antisepticsPromotes healing in infected wounds
Veterinary MedicineWound care productsReduces infection rates post-surgery
IndustrialWood preservationProtects against fungal decay
Textile IndustryMicrobial growth preventionPreserves quality of textiles

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, leading to disruption of membrane integrity and function .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Presumed to be C₁₂H₉ClO₂ (inferred from similar compounds like 2-chloro-4-phenylphenol ).
  • Substituents : A chlorine atom at the para position and a 2-hydroxyphenyl group at the adjacent position, creating a di-substituted aromatic system.
  • Potential Applications: Chlorophenols are widely used as intermediates in pharmaceuticals, agrochemicals, and dye synthesis. The hydroxyl group may enhance solubility in polar solvents, while the chlorine atom could influence electronic properties and reactivity .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Chloro-4-(2-hydroxyphenyl)phenol with analogous chlorophenols and derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents pKa (Estimated) Solubility
This compound C₁₂H₉ClO₂ 228.65* Not available Cl, 2-hydroxyphenyl ~8.5–9.0** Moderate in polar solvents
2-Chloro-4-phenylphenol C₁₂H₉ClO 204.65 92-04-6 Cl, phenyl ~9.5 Low in water, high in organics
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 619-08-9 Cl, nitro ~6.0–7.0 Low in water
4-Chloro-2-((1E,4E)-2-(pyridin-3-yl)-3H-benzo[b][1,4]diazepin-4-yl)phenol C₁₆H₁₂ClN₃O 297.74 Not available Cl, pyridinyl-diazepine Not reported Moderate in DMSO
2-Chloro-4-(3,5-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 1225946-43-9 Cl, difluorophenyl ~8.0–8.5 Low in water

Calculated based on structural analogs. *Estimated based on phenol’s pKa (~10) and electron-withdrawing effects of Cl and hydroxyl groups .

Key Observations :

Acidity: The chlorine and hydroxyl groups in this compound likely lower its pKa compared to phenol (pKa ~10), making it more acidic than 2-Chloro-4-phenylphenol (pKa ~9.5). The nitro group in 2-Chloro-4-nitrophenol further reduces pKa to ~6.0–7.0 due to stronger electron-withdrawing effects . Fluorine substituents (e.g., in 2-Chloro-4-(3,5-difluorophenyl)phenol) may slightly increase acidity compared to non-fluorinated analogs .

Solubility: The hydroxyl group in this compound enhances polarity, improving solubility in polar solvents like ethanol or DMSO compared to 2-Chloro-4-phenylphenol . Nitro- or fluorine-substituted derivatives exhibit lower aqueous solubility due to increased hydrophobicity .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(2-hydroxyphenyl)phenol, and how can reaction conditions be optimized?

A multi-step synthesis approach is common. For example, halogenated acetophenones can be reacted with substituted phenols under basic conditions (e.g., KOH in DMF) to form intermediates, followed by regioselective chlorination. Solvent choice (e.g., ethylene dichloride) and catalysts (e.g., AlCl₃) influence yield and purity. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Combine spectroscopic methods:

  • NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and hydroxyl protons (broad peak ~δ 5.5 ppm).
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring accurate bond angles and torsional parameters .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure compound purity for biological assays?

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC (>98% by area) and GC-MS to detect trace solvents or chlorinated byproducts .

Advanced Research Questions

Q. What mechanisms underlie the regioselectivity of chlorination in this compound derivatives?

Chlorination often follows electrophilic aromatic substitution. The hydroxyl group directs ortho/para substitution, but steric hindrance from the hydroxyphenyl group may favor meta positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How should researchers address contradictory spectral data during structural elucidation?

Cross-validate using complementary techniques:

  • Compare experimental IR stretches (e.g., O–H at ~3200 cm⁻¹) with computational predictions.
  • Resolve ambiguities in NOESY NMR by analyzing spatial proximity of protons.
  • Re-examine crystallographic data (e.g., residual electron density in SHELXL) to confirm atom placement .

Q. What strategies are effective for studying the compound’s potential as a pharmacological scaffold?

  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate binding poses with MD simulations.
  • SAR studies : Synthesize analogs (e.g., fluorinated or methylated derivatives) and correlate substituents with bioactivity .

Q. How can in-silico models predict the environmental fate of this compound?

Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Cross-reference with experimental soil adsorption coefficients (Koc) and hydrolysis half-lives .

Methodological & Safety Considerations

Q. What protocols ensure safe handling of chlorinated phenolic compounds in the lab?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Store in airtight containers away from oxidizers.
  • Neutralize waste with 10% NaOH before disposal .

Q. How can researchers mitigate interference from phenolic hydroxyl groups in reactivity studies?

Protect hydroxyls via silylation (e.g., TMSCl) or acetylation (acetic anhydride) before introducing electrophiles. Deprotect post-reaction using mild bases (e.g., K₂CO₃ in MeOH) .

Q. What advanced techniques quantify trace impurities in synthesized batches?

  • LC-HRMS : Identify chlorinated dimers or oxidation products with ppm-level sensitivity.
  • XPS : Detect surface contaminants (e.g., residual catalysts like Al³⁺) on crystalline samples .

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